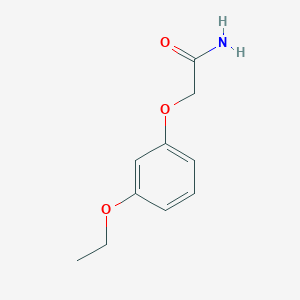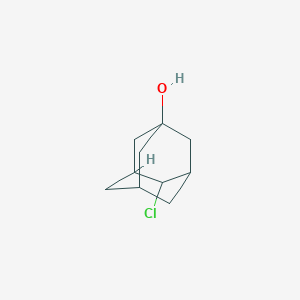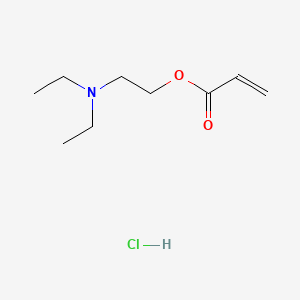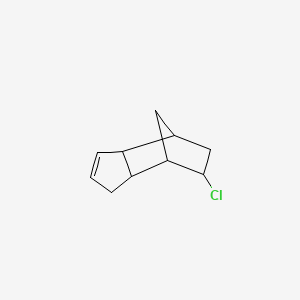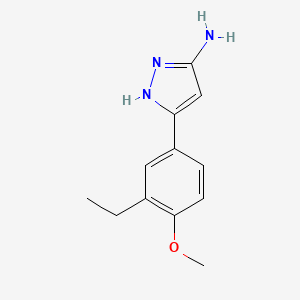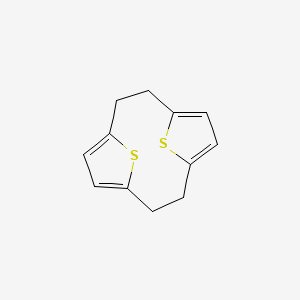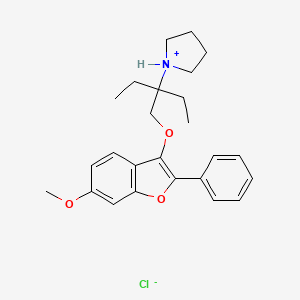
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a methoxy group, and a diethylpyrrolidinoethoxy side chain. It is primarily used in scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Diethylpyrrolidinoethoxy Side Chain: This is often accomplished through nucleophilic substitution reactions, where the diethylpyrrolidinoethoxy group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzofuran Derivatives: These compounds share the benzofuran core but may have different substituents, leading to variations in their properties and activities.
Methoxybenzofuran Derivatives: Compounds with methoxy groups on the benzofuran ring can have similar chemical and biological properties.
Pyrrolidinoethoxy Derivatives: These compounds contain the pyrrolidinoethoxy side chain and may exhibit similar pharmacological activities.
Uniqueness
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
60842-44-6 |
|---|---|
Formule moléculaire |
C25H32ClNO3 |
Poids moléculaire |
430.0 g/mol |
Nom IUPAC |
1-[3-[(6-methoxy-2-phenyl-1-benzofuran-3-yl)oxymethyl]pentan-3-yl]pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C25H31NO3.ClH/c1-4-25(5-2,26-15-9-10-16-26)18-28-24-21-14-13-20(27-3)17-22(21)29-23(24)19-11-7-6-8-12-19;/h6-8,11-14,17H,4-5,9-10,15-16,18H2,1-3H3;1H |
Clé InChI |
AASYWKBGEFECPS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(COC1=C(OC2=C1C=CC(=C2)OC)C3=CC=CC=C3)[NH+]4CCCC4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


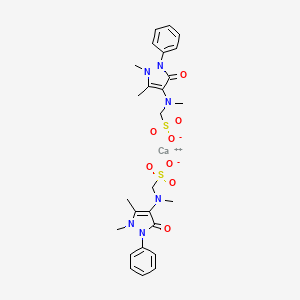
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
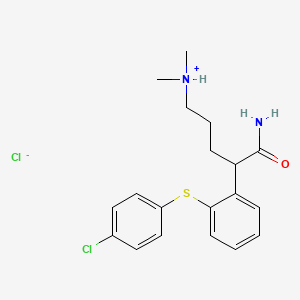
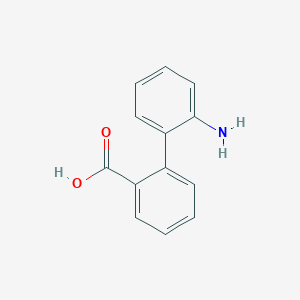
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
